molecular formula C19H18N2O3 B2982869 2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one CAS No. 922881-96-7

2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2982869
CAS No.: 922881-96-7
M. Wt: 322.364
InChI Key: CFUOLQVSAWKKAR-UHFFFAOYSA-N
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Description

2-Benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research due to its structural relation to the biologically active pyridazinone scaffold. Pyridazin-3(2H)-one derivatives are extensively investigated for their diverse pharmacological potential, including applications as anti-inflammatory agents , cardiotonic agents , and antiparasitic agents . Specifically, related 6-arylpyridazinone analogues have demonstrated promising activity as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation research. Some derivatives have shown a selective index for COX-2 inhibition , comparable to established drugs like celecoxib, and also exhibit antioxidant properties that can contribute to reducing oxidative stress at a cellular level . Furthermore, other substituted 6-phenyl-3(2H)-pyridazinones have been studied for their ability to increase cardiac contractility with minimal impact on heart rate and blood pressure in preclinical models, highlighting their value in cardiovascular research . The core pyridazinone structure is also a recognized scaffold in the development of novel anti-infectives, with some fused analogues showing sub-nanomolar activity against protozoal parasites . Researchers value this compound for its versatility and potential as a key intermediate or target for developing new therapeutic agents across multiple disease areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-10-8-15(12-18(17)24-2)16-9-11-19(22)21(20-16)13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUOLQVSAWKKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-benzyl-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a pyridazinone core, which is known for its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3}. Its structure includes:

  • A pyridazine ring which enhances the compound's reactivity.
  • A benzyl group that contributes to its lipophilicity.
  • A dimethoxy-substituted phenyl group that may influence biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The presence of the dimethoxyphenyl group enhances these effects by improving the compound's interaction with biological targets.

Table 1: Antiproliferative Effects Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa7.01 ± 0.60Induction of apoptosis
A5498.55 ± 0.35Cell cycle arrest
MCF-714.31 ± 0.90Inhibition of topoisomerase II

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The mechanism through which this compound exerts its effects is primarily through the inhibition of key enzymes involved in cell proliferation and survival pathways. Studies utilizing molecular docking techniques have shown strong binding affinities to targets such as c-Met kinase, which is implicated in various cancers.

Study on Antitumor Activity

In a study conducted by Xia et al., various pyridazine derivatives were evaluated for their antitumor properties. The results indicated that compounds similar to this compound displayed significant cytotoxicity against tumor cell lines, highlighting their potential as therapeutic agents in oncology .

In Vivo Studies

Further research has involved in vivo assessments where the compound was tested in animal models for its efficacy against tumor growth. The results demonstrated a marked reduction in tumor size compared to control groups, supporting its potential for further development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the pyridazine core through condensation reactions.
  • Introduction of substituents via Suzuki coupling reactions with boronic acids.

Table 2: Synthesis Overview

StepReagents/Conditions
Pyridazine formationDihydropyridazinone + Benzaldehyde
Substituent introductionBoronic acid + Palladium catalyst

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, which may stabilize the molecule and influence receptor binding.
  • Physical State: Substitutions like the 3-aminophenyl group in 6d result in higher melting points (189–191°C) compared to hydroxymethyl-substituted analogs (111–113°C in 6e), highlighting the role of hydrogen bonding in crystallinity .

Antiproliferative and Enzyme Inhibitory Effects

  • Compound 16a : Shows COX-2 inhibitory activity (IC50 = 0.24 mM) and superior anti-inflammatory effects compared to celecoxib in preclinical models .
  • 2-Benzyl-6-(3-hydroxyphenyl)pyridazin-3(2H)-one () : Demonstrates anti-inflammatory activity with an IC50 of 11.6 μM against LPS-induced macrophage inflammation, indicating that hydroxyl groups may enhance potency .

Anti-HIV and Herbicidal Activity

  • 2-Benzyl-6-benzyloxypyridazin-3(2H)-one () : Reported as a selective anti-HIV agent, emphasizing the role of ether-linked substituents in antiviral targeting .

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